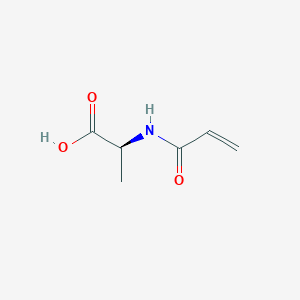
Acryloyl-l-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acryloyl-l-alanine is a compound that combines the properties of an acrylamide and an amino acid. It is an optically active compound with a chiral center, making it useful in various applications, particularly in the field of polymer chemistry. The presence of the l-alanine moiety in its structure imparts unique properties, such as biocompatibility and the ability to form highly ordered structures.
准备方法
Synthetic Routes and Reaction Conditions
Acryloyl-l-alanine can be synthesized through the reaction of acryloyl chloride with l-alanine. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Acryloyl-l-alanine undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form homopolymers or copolymers with other monomers.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or thiols can react with the acrylamide group.
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the amide bond.
Major Products Formed
Polymerization: Formation of poly(this compound) or copolymers with other monomers.
Substitution: Formation of substituted acrylamide derivatives.
Hydrolysis: Formation of l-alanine and acrylic acid.
科学研究应用
Acryloyl-l-alanine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of biocompatible polymers and hydrogels.
Biomedical Engineering: Employed in the development of drug delivery systems and tissue engineering scaffolds.
Material Science: Utilized in the creation of smart materials with stimuli-responsive properties.
Analytical Chemistry: Used in the preparation of stationary phases for chromatography.
作用机制
The mechanism of action of acryloyl-l-alanine in polymerization involves the formation of free radicals, which initiate the polymerization process. The l-alanine moiety provides chiral centers that can influence the stereochemistry of the resulting polymers. In biomedical applications, the biocompatibility of this compound-based polymers is attributed to the presence of the amino acid moiety, which interacts favorably with biological tissues.
相似化合物的比较
Similar Compounds
N-acryloyl glycinamide: Similar in structure but lacks the chiral center present in acryloyl-l-alanine.
N-acryloyl-l-alaninamide: Another derivative of l-alanine with similar properties.
N-acryloyl-l-phenylalanine: Contains a phenyl group, providing different hydrophobic interactions compared to this compound.
Uniqueness
This compound is unique due to its combination of an acrylamide group and an l-alanine moiety, which imparts both reactivity and biocompatibility. The presence of a chiral center allows for the formation of optically active polymers, which can have specific interactions with biological systems.
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
(2S)-2-(prop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO3/c1-3-5(8)7-4(2)6(9)10/h3-4H,1H2,2H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI 键 |
PPRBGMXQDAMDAB-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)C=C |
规范 SMILES |
CC(C(=O)O)NC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethynyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14909638.png)
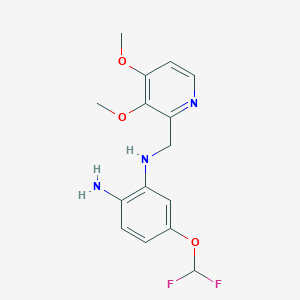

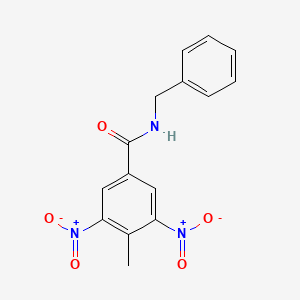
![2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate](/img/structure/B14909649.png)
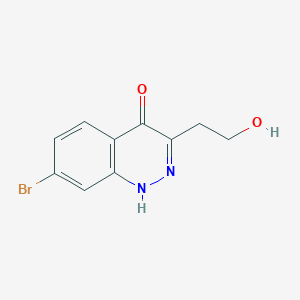
![8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14909660.png)
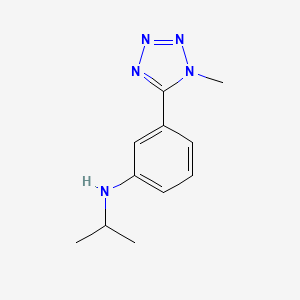
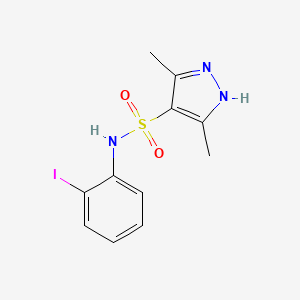
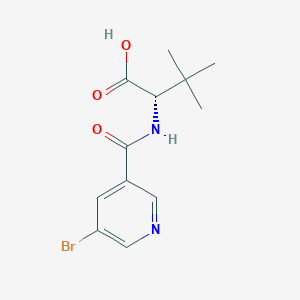


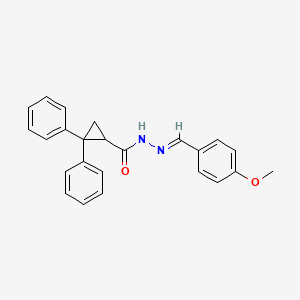
![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)
